4-cyclopropyl-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the von hippel-lindau (vhl) protein , which plays a crucial role in cellular response to hypoxia and is often implicated in kidney cancers .
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Inhibition of the vhl protein can affect the hypoxia-inducible factor (hif) pathway, leading to increased expression of genes involved in angiogenesis, erythropoiesis, and cell survival .
Pharmacokinetics
Similar compounds have been found to follow lipinski’s rule in molecular prediction studies , suggesting good bioavailability.
Result of Action
Inhibition of the vhl protein can lead to increased angiogenesis and erythropoiesis, potentially contributing to the growth and survival of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene and oxazole intermediates, followed by their coupling with pyrrolidine and triazole moieties.
Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Oxazole Formation: The oxazole ring can be formed through cyclization reactions involving α-haloketones and amides.
Pyrrolidine Coupling: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine derivatives and appropriate leaving groups.
Triazole Formation: The triazole ring is typically synthesized via the Huisgen cycloaddition reaction between azides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the oxazole ring may produce oxazolidines .
Scientific Research Applications
4-cyclopropyl-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological properties.
Oxazole Derivatives: Oxazole-containing compounds are studied for their antimicrobial and anti-inflammatory activities.
Triazole Derivatives: Triazole-based drugs, such as fluconazole, are widely used as antifungal agents.
Uniqueness
4-cyclopropyl-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical properties . This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(13-8-15(24-19-13)16-2-1-7-25-16)21-6-5-12(9-21)22-10-14(18-20-22)11-3-4-11/h1-2,7-8,10-12H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQDFDXDVOJKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.